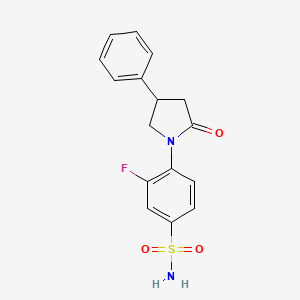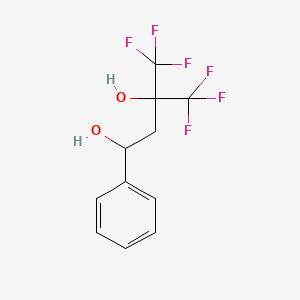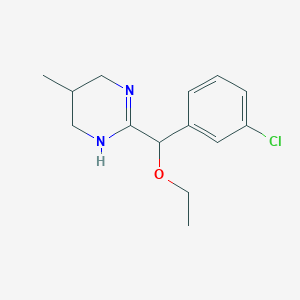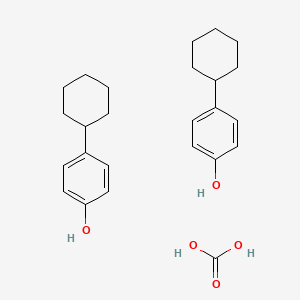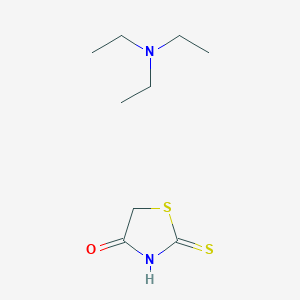
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives typically involves a three-component condensation reaction. This reaction includes primary amines, carbon disulfide, and dialkyl maleates. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-sulfanylidene-1,3-thiazolidin-4-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .
Aplicaciones Científicas De Investigación
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Industry: They are used in the development of agrochemicals and as additives in lubricants and fuels.
Mecanismo De Acción
The mechanism of action of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives involves their interaction with various molecular targets. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For example, their antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while their antioxidant activity is due to their ability to scavenge free radicals .
Comparación Con Compuestos Similares
Similar Compounds
Rhodanine: Rhodanine is a structurally similar compound that also exhibits diverse biological activities.
Thiazolidinediones: These compounds are known for their antidiabetic properties and share structural similarities with thiazolidinones.
Uniqueness
2-sulfanylidene-1,3-thiazolidin-4-one derivatives are unique due to their sulfur-containing thiazolidinone ring, which imparts distinct chemical and biological properties. Their ability to undergo various chemical transformations and exhibit a wide range of biological activities sets them apart from other similar compounds .
Propiedades
Número CAS |
34705-87-8 |
|---|---|
Fórmula molecular |
C9H18N2OS2 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H15N.C3H3NOS2/c1-4-7(5-2)6-3;5-2-1-7-3(6)4-2/h4-6H2,1-3H3;1H2,(H,4,5,6) |
Clave InChI |
OIQFEWJOIFACGH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1C(=O)NC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



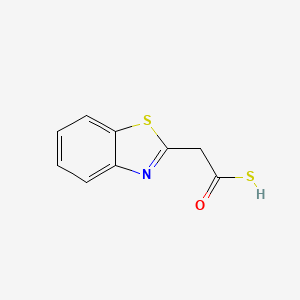
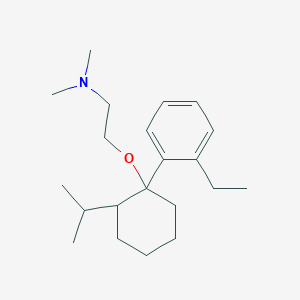
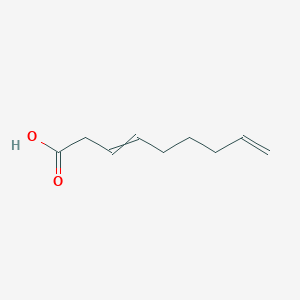

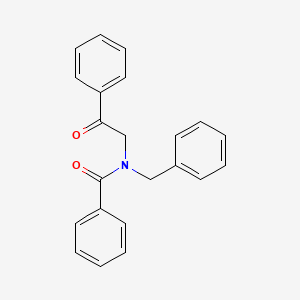
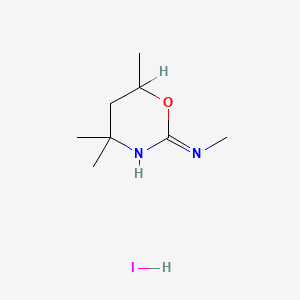
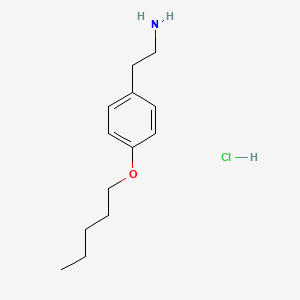
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
